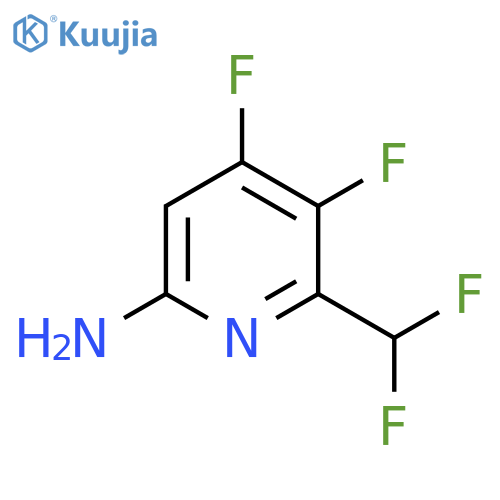Cas no 1806006-95-0 (6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)

1806006-95-0 structure
商品名:6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine
CAS番号:1806006-95-0
MF:C6H4F4N2
メガワット:180.102974891663
CID:4922227
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine
-
- インチ: 1S/C6H4F4N2/c7-2-1-3(11)12-5(4(2)8)6(9)10/h1,6H,(H2,11,12)
- InChIKey: TWWYVLWPJHRVJJ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(N)N=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029980-250mg |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 250mg |
$714.00 | 2022-04-01 | |
| Alichem | A023029980-500mg |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 500mg |
$980.00 | 2022-04-01 | |
| Alichem | A023029980-1g |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 1g |
$1,831.20 | 2022-04-01 |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
1806006-95-0 (6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
